

An In-depth Technical Guide to 1-Bromo-10-phenyldecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-10-phenyldecane**

Cat. No.: **B1273156**

[Get Quote](#)

CAS Number: 85562-26-1

This technical guide provides a comprehensive overview of **1-Bromo-10-phenyldecane**, a bifunctional organic molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthetic route and its application in palladium-catalyzed cross-coupling reactions, and discusses its potential, though currently underexplored, relevance in medicinal chemistry.

Chemical and Physical Properties

1-Bromo-10-phenyldecane is a long-chain haloalkane featuring a terminal phenyl group and a primary bromo substituent. This structure makes it a versatile intermediate in organic synthesis, allowing for the introduction of a ten-carbon chain with a phenyl terminus through reactions at the carbon-bromine bond.

Table 1: Physicochemical Properties of **1-Bromo-10-phenyldecane**

Property	Value	Source
CAS Number	85562-26-1	[1]
Molecular Formula	C ₁₆ H ₂₅ Br	[1]
Molecular Weight	297.28 g/mol	[1]
Appearance	Not Available	[2]
Boiling Point	144-148 °C at 0.005 Torr	
Density	1.111 ± 0.06 g/cm ³ (Predicted)	
InChI	InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2	[3]
InChIKey	DTPVJMBHPQHEHV-UHFFFAOYSA-N	[3]
SMILES	C1=CC=C(C=C1)CCCCCCCC CCBr	

Synthesis of 1-Bromo-10-phenyldecane

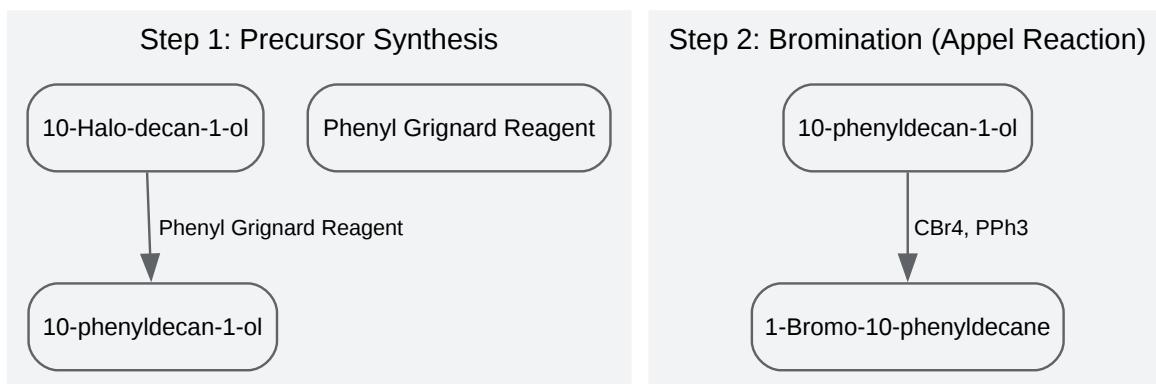
While a specific, detailed experimental protocol for the synthesis of **1-Bromo-10-phenyldecane** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry methodologies. A common approach would involve the bromination of a corresponding alcohol, 10-phenyldecan-1-ol.

Proposed Experimental Protocol: Bromination of 10-phenyldecan-1-ol

This two-step synthesis involves the preparation of the precursor alcohol followed by its conversion to the target bromoalkane.

Step 1: Synthesis of 10-phenyldecan-1-ol

A Grignard reaction between a C10 bromo-alcohol derivative (with the hydroxyl group protected) and benzaldehyde, followed by deprotection and reduction of the resulting secondary alcohol, would be a viable route. Alternatively, a more straightforward approach is the reaction of a phenyl Grignard reagent with a 10-halo-decanol derivative.


Step 2: Bromination of 10-phenyldecan-1-ol

The conversion of the terminal alcohol to a bromide can be achieved using various brominating agents. A common and effective method is the Appel reaction, using carbon tetrabromide (CBr_4) and triphenylphosphine (PPh_3).

Detailed Protocol:

- **Dissolution:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-phenyldecan-1-ol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Triphenylphosphine:** Slowly add triphenylphosphine (1.2 equivalents) portion-wise to the stirred solution. The reaction is exothermic, and the slow addition helps to control the temperature.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
- **Work-up:** Quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-Bromo-10-phenyldecane**.

Proposed Synthesis of 1-Bromo-10-phenyldecane

[Click to download full resolution via product page](#)

Fig. 1: Proposed synthetic workflow for **1-Bromo-10-phenyldecane**.

Reactivity and Applications in Organic Synthesis

The primary utility of **1-Bromo-10-phenyldecane** in research is as a building block in the synthesis of more complex molecules, particularly diarylalkanes.^[4] This is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

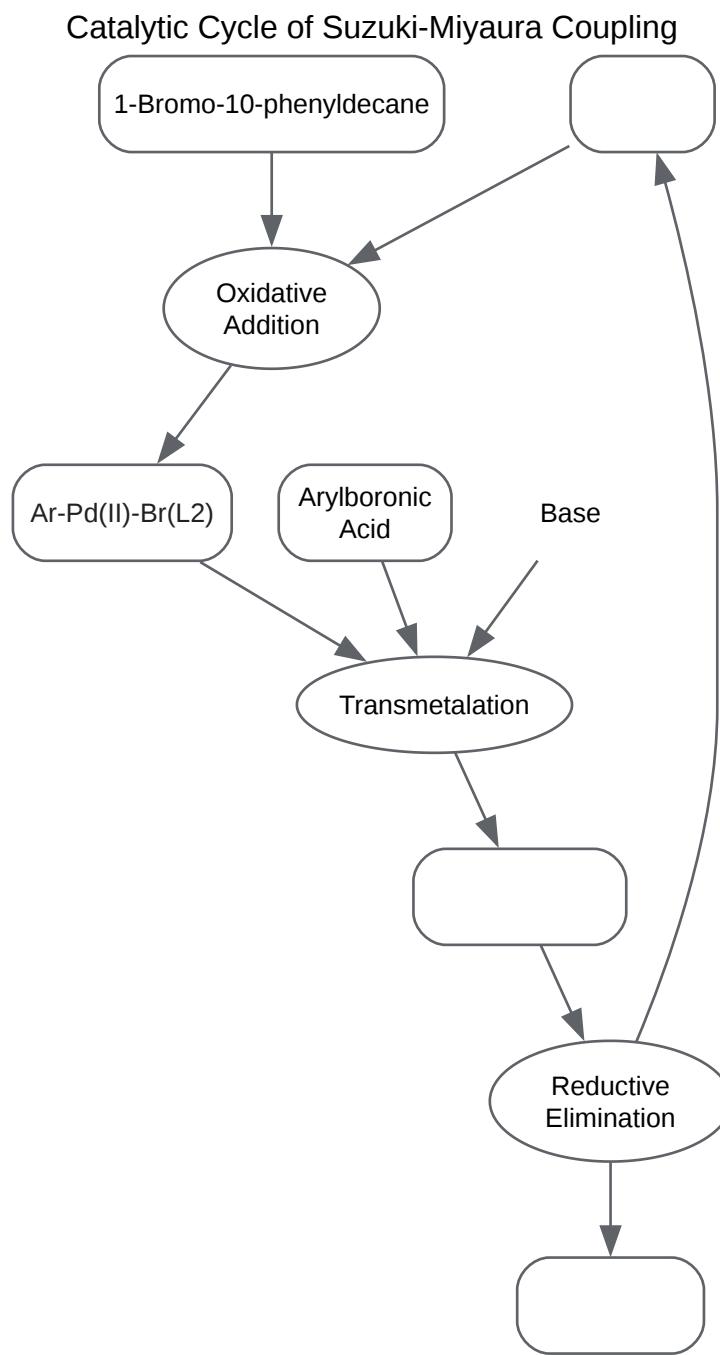
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of **1-Bromo-10-phenyldecane**, it allows for the coupling of the 10-phenyldecyl moiety with a variety of aryl or heteroaryl boronic acids or esters.

General Reaction Scheme:

Where R is an aryl or heteroaryl group.

Experimental Protocol: Suzuki-Miyaura Coupling


The following is a general, representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid with **1-Bromo-10-phenyldecane**. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

- **1-Bromo-10-phenyldecane** (1 equivalent)
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

- Reaction Setup: To a Schlenk flask, add **1-Bromo-10-phenyldecane**, the arylboronic acid, the palladium catalyst, and the base.
- Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

[Click to download full resolution via product page](#)

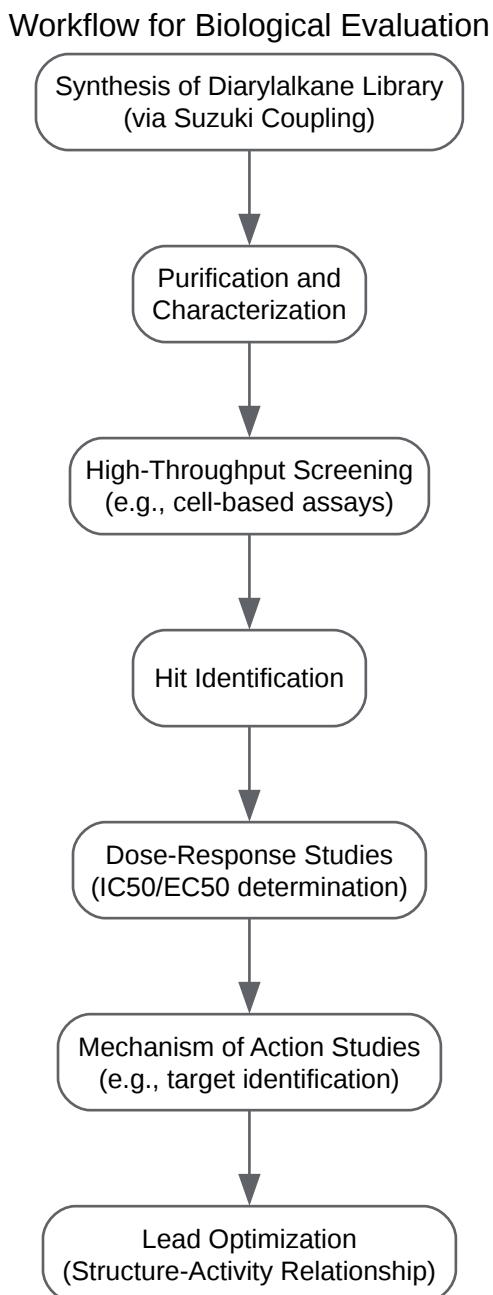
Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While experimental spectroscopic data for **1-Bromo-10-phenyldecane** is not widely published, data for structurally similar compounds can provide an indication of the expected spectral

characteristics.

Table 2: Predicted and Analogous Spectroscopic Data


Spectrum	Predicted/Analogous Data
¹ H NMR	Signals for the phenyl group protons would appear in the aromatic region (δ 7.1-7.3 ppm). The methylene protons adjacent to the bromine atom would be a triplet at approximately δ 3.4 ppm. The methylene protons adjacent to the phenyl group would be a triplet around δ 2.6 ppm. The remaining methylene protons in the alkyl chain would appear as a broad multiplet between δ 1.2 and 1.8 ppm.
¹³ C NMR	The carbon attached to the bromine would be expected around δ 34 ppm. The carbons of the phenyl ring would appear between δ 125 and 143 ppm. The remaining aliphatic carbons would resonate between δ 28 and 36 ppm.
Mass Spec (EI)	The mass spectrum would likely show a molecular ion peak (M^+) and an $M+2$ peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve cleavage of the carbon-bromine bond and fragmentation of the alkyl chain.
IR Spectroscopy	Characteristic peaks would include C-H stretching of the aromatic ring (around 3030 cm^{-1}), C-H stretching of the alkyl chain (2850-2960 cm^{-1}), C=C stretching of the aromatic ring (around 1600 and 1450 cm^{-1}), and C-Br stretching (in the fingerprint region, typically below 700 cm^{-1}).

Potential Applications in Drug Development and Medicinal Chemistry

Long-chain diarylalkanes, the products of coupling reactions with **1-Bromo-10-phenyldecane**, represent a class of compounds with potential biological activity. The long, flexible alkyl chain provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The two aryl groups can be tailored to interact with specific residues in a protein's active site.

While no specific biological activity has been reported for **1-Bromo-10-phenyldecane** or its immediate derivatives, the structural motif of diarylalkanes is found in some biologically active molecules. For instance, certain diaryl compounds have shown anti-inflammatory or anticancer properties.^[5] The use of long alkyl chains as linkers is also a common strategy in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into proximity.

Further research is needed to explore the potential of **1-Bromo-10-phenyldecane** as a scaffold in the development of new therapeutic agents. An experimental workflow for such an investigation is proposed below.

[Click to download full resolution via product page](#)

Fig. 3: Proposed experimental workflow for the biological evaluation of diarylalkanes derived from **1-Bromo-10-phenyldecane**.

Conclusion

1-Bromo-10-phenyldecane is a valuable synthetic intermediate, primarily utilized in the construction of diarylalkanes through palladium-catalyzed cross-coupling reactions. While

detailed experimental and spectroscopic data for this specific compound are sparse in publicly available literature, its synthesis and reactivity can be reliably predicted from established chemical principles. Its potential in medicinal chemistry as a scaffold for generating libraries of long-chain diarylalkanes for biological screening remains an area ripe for exploration. This guide provides a foundational understanding for researchers interested in utilizing this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-BROMO-10-PHENYLDECANE | 85562-26-1 [chemicalbook.com]
- 5. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-10-phenyldecane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273156#1-bromo-10-phenyldecane-cas-number-85562-26-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com